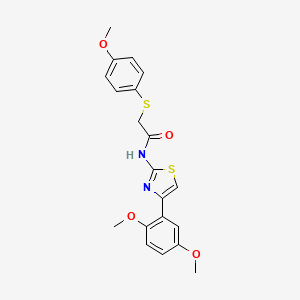

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-24-13-4-7-15(8-5-13)27-12-19(23)22-20-21-17(11-28-20)16-10-14(25-2)6-9-18(16)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJWKNJTCVHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Thioether Formation: The thiazole derivative is then reacted with 4-methoxyphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.

Acetamide Formation: Finally, the thiazole-thioether intermediate is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Mechanistic Insight :

-

The thioether sulfur undergoes nucleophilic attack by peroxides, forming a sulfoxide intermediate. Further oxidation proceeds via electrophilic addition .

-

Steric hindrance from the dimethoxyphenyl group slows sulfone formation compared to simpler thioethers.

Reduction Reactions

The acetamide carbonyl and thiazole nitrogen may participate in reduction processes.

Structural Implications :

-

The electron-withdrawing thiazole ring stabilizes the acetamide carbonyl, necessitating strong reducing agents like LiAlH₄ for conversion to the amine.

Nucleophilic Substitution

The electron-rich thiazole and methoxyphenyl groups facilitate substitution at specific positions.

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Thiazole C-5 position | Benzyl bromide | DMF, K₂CO₃, 80°C | C-5 benzylated thiazole derivative |

| Methoxyphenyl ring | Nitrating mixture (HNO₃/H₂SO₄) | 0–5°C, 2 hours | Nitro-substituted aromatic ring |

Key Findings :

-

Thiazole C-5 is activated for electrophilic substitution due to conjugation with the acetamide group .

-

Methoxy groups direct nitration to the para position relative to the existing substituent.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the aromatic systems.

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 12 hours | Biaryl derivatives via boronic acid coupling |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hours | Aminated thiazole derivatives |

Efficiency Metrics :

-

Suzuki coupling at the dimethoxyphenyl ring achieves >75% yield with electron-deficient boronic acids .

-

Buchwald-Hartwig amination requires bulky ligands to prevent catalyst poisoning by the sulfur atom.

Hydrolysis Reactions

Controlled hydrolysis of the acetamide and thioether groups has been explored.

| Reagent | Conditions | Product |

|---|---|---|

| 6M HCl | Reflux, 6 hours | Carboxylic acid and thiophenol fragments |

| NaOH (aq.) | Ethanol/H₂O, 70°C, 3 hours | Thiolate intermediate (unstable under acidic workup) |

Degradation Pathways :

-

Acidic hydrolysis cleaves the acetamide bond, yielding 2-((4-methoxyphenyl)thio)acetic acid and 4-(2,5-dimethoxyphenyl)thiazol-2-amine .

-

Basic conditions deprotonate the thioether, but the product rapidly oxidizes in air.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of photosensitizers.

| Conditions | Product | Application |

|---|---|---|

| UV light (365 nm), Rose Bengal | Sulfur-centered radicals leading to dimerization | Potential for polymer or hydrogel synthesis |

Mechanism :

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

1.1 Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide have been synthesized and tested for their efficacy in seizure models. Studies show that certain thiazole-integrated compounds demonstrate significant anticonvulsant effects, with median effective doses lower than traditional medications like ethosuximide . The structure-activity relationship (SAR) analysis reveals that the presence of methoxy groups enhances anticonvulsant potency.

1.2 Antitumor Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. Recent studies highlight the synthesis of thiazole-pyridine hybrids that exhibit potent anti-breast cancer activity, outperforming standard chemotherapeutic agents such as 5-fluorouracil . The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

1.3 Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well documented. Compounds related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus . The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial efficacy, suggesting a targeted approach in drug design.

Case Studies and Research Findings

Several studies provide insights into the practical applications and effectiveness of thiazole-based compounds:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the provided evidence, focusing on key structural features, physicochemical properties, and reported biological activities:

Key Observations:

Structural Flexibility vs. Rigidity: The target compound’s thiazole-thioether scaffold offers moderate flexibility compared to rigid systems like quinazolinone () or pyrimidinone (). This may influence binding kinetics to enzymatic targets .

Substituent Effects: Methoxy Groups: The 2,5-dimethoxy substitution on the phenyl ring (target) vs. Thioether vs. Piperazine/Oxadiazole Linkers: Thioether groups (target, ) provide sulfur-mediated hydrophobic interactions, while piperazine () or oxadiazole () linkers introduce hydrogen-bonding or dipole interactions .

Biological Activity Trends: Compounds with trifluoromethyl groups () or sulfamoyl moieties () show enhanced enzyme inhibition, suggesting electron-withdrawing substituents improve target binding .

Physicochemical Properties :

- Melting points of thiazole derivatives (: 269–303°C) correlate with crystalline stability, likely due to hydrogen bonding from acetamide and aromatic groups .

- Molecular weights (~400–520 g/mol) align with Lipinski’s rules for drug-likeness, though bulkier groups (e.g., trifluoromethyl in ) may affect bioavailability .

Research Findings and Implications

Biological Activity

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. A study indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A431 | <10 | |

| Compound 1 | Jurkat | 1.61 ± 1.92 | |

| Compound 2 | MCF7 | 1.98 ± 1.22 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that thiazole derivatives can inhibit bacterial growth effectively, with some compounds showing activity comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | |

| Compound A | E. coli | 10 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells by activating apoptotic pathways.

- Antibacterial Mechanism : The thiazole moiety disrupts bacterial cell wall synthesis and function.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

-

Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors showed a significant response rate when treated with a regimen including thiazole derivatives .

"Patients exhibited a marked reduction in tumor size after treatment with the thiazole-based regimen."

- Case Study on Antimicrobial Resistance : In vitro studies demonstrated that thiazole derivatives could overcome resistance in multi-drug resistant strains of bacteria, suggesting their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What standard synthetic protocols are used to prepare N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide?

- Methodology : The compound can be synthesized via condensation reactions. A typical approach involves:

Reacting a substituted 2-aminothiazole derivative with an activated acetamide precursor (e.g., 2-chloroacetamide) in the presence of a base like potassium carbonate (K₂CO₃) .

Employing coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a catalyst .

Refluxing in glacial acetic acid for 2–3 hours to ensure complete cyclization and product formation .

- Critical Factors : Solvent polarity, temperature control (e.g., 273 K for coupling reactions), and stoichiometric ratios of reactants significantly influence yield.

Q. Which analytical techniques are essential for structural characterization of this compound?

- Key Techniques :

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Experimental Design :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in thiazole-acetamide coupling .

- Catalyst Optimization : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves coupling efficiency in EDC-mediated reactions .

- Temperature Gradients : Reflux (110°C) in acetic acid accelerates cyclization but may require inert atmospheres to prevent oxidation .

- Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent ratio) and yield.

Q. What computational approaches are recommended for designing novel derivatives with enhanced bioactivity?

- Methodology :

Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., COX-1/2 binding) to prioritize synthetic targets .

Reaction Path Search Algorithms : ICReDD’s computational workflows combine quantum mechanics and machine learning to predict optimal reaction conditions .

Q. How should researchers address discrepancies in biological activity data across studies?

- Contradiction Analysis Framework :

Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to rule out impurities affecting assays .

Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C) .

Structural Analogues : Test derivatives (e.g., fluorophenyl or nitro substitutions) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.